5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a chlorophenyl group, a sulfanyl group, and a diazatricyclic core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the desired product . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and reduce costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the sulfanyl group to a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, disrupt cellular signaling by interacting with receptors, or induce apoptosis in cancer cells by affecting mitochondrial function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl and thiadiazole moieties but lacks the complex tricyclic structure.
4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one: Another compound with a chlorophenyl group and sulfur-containing heterocycles.
Uniqueness
The uniqueness of 5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one lies in its intricate tricyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H23ClN2O3S2 |
---|---|
Molecular Weight |
511.1 g/mol |
IUPAC Name |
5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-4-(4-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H23ClN2O3S2/c1-15-4-10-18(11-5-15)29-24(31)22-19-12-26(2,3)32-13-21(19)34-23(22)28-25(29)33-14-20(30)16-6-8-17(27)9-7-16/h4-11H,12-14H2,1-3H3 |
InChI Key |
WSBCNWTZNJOAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=C(C=C4)Cl)SC5=C3CC(OC5)(C)C |
Origin of Product |
United States |
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